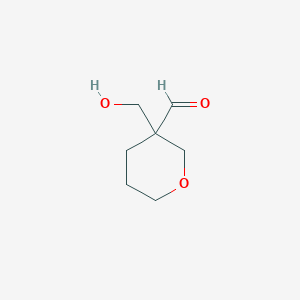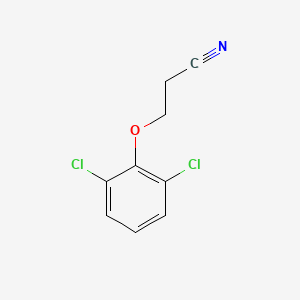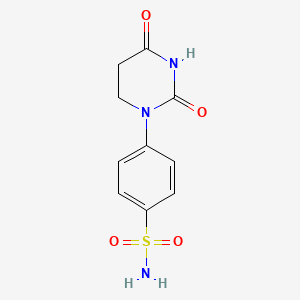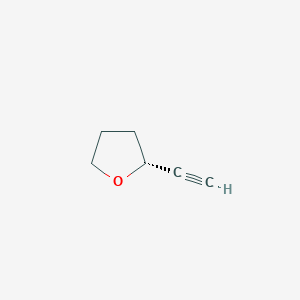
3-(Hydroxymethyl)oxane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of an oxane ring substituted with a hydroxymethyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with formaldehyde under controlled conditions. One common method is the cationic ring-opening polymerization of oxetane derivatives, which can be initiated using sulfonium salt initiators . The reaction conditions, such as temperature and the presence of core molecules like trimethylolpropane, can significantly influence the degree of branching and the yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization processes, where the reaction parameters are optimized for maximum yield and purity. The use of high-quality reagents and precise control of reaction conditions are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxymethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)oxane-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)oxane-3-carbaldehyde involves its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The hydroxymethyl group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
3-(Hydroxymethyl)oxetane: Similar in structure but with a smaller ring size.
3-(Hydroxymethyl)tetrahydrofuran: Another cyclic ether with a hydroxymethyl group.
Uniqueness: 3-(Hydroxymethyl)oxane-3-carbaldehyde is unique due to its specific ring size and the presence of both a hydroxymethyl and an aldehyde group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-(hydroxymethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c8-4-7(5-9)2-1-3-10-6-7/h4,9H,1-3,5-6H2 |
InChI-Schlüssel |
KFKISUQURAEKMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)(CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)

![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)






